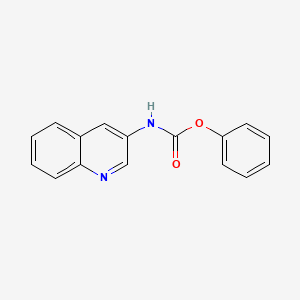

phenyl N-(quinolin-3-yl)carbamate

Description

Contextualizing Quinoline (B57606) Scaffolds in Pharmaceutical Science

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in pharmaceutical science. nih.govbohrium.comtandfonline.com This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities. nih.govbiointerfaceresearch.com Quinoline derivatives have been central to the development of drugs for numerous conditions, including cancer, malaria, infections, and Alzheimer's disease. bohrium.comnih.gov

The versatility of the quinoline nucleus allows it to serve as a foundational structure for designing novel bioactive molecules with potentially superior efficacy and reduced side effects. nih.gov Its derivatives have been shown to exert their effects through various mechanisms, such as acting as kinase inhibitors, topoisomerase inhibitors, and modulators of apoptosis and angiogenesis. nih.govekb.eg The quinoline structure is easily synthesized and readily modified, making it an attractive and well-understood framework for drug discovery and optimization. nih.govtandfonline.com This established utility makes any quinoline-containing compound, including phenyl N-(quinolin-3-yl)carbamate, a subject of inherent interest for potential therapeutic applications.

The Significance of Carbamate (B1207046) Linkages in Drug Design and Development

The carbamate group (-O-CO-NH-) is a crucial functional motif in modern medicinal chemistry. nih.govnih.gov Structurally, it can be viewed as a hybrid of an ester and an amide, granting it a unique combination of chemical properties. nih.gov This linkage is noted for its excellent chemical and proteolytic stability, which is a key reason for its widespread use as a bioisostere, or a surrogate, for the more labile peptide bond in drug design. nih.govacs.org

The inclusion of a carbamate linkage can significantly enhance a molecule's ability to permeate cellular membranes, a critical factor for bioavailability. nih.govresearchgate.net Furthermore, the carbamate moiety can actively participate in drug-target interactions through hydrogen bonding via its carbonyl and NH groups. acs.org This ability to form key interactions, combined with the potential to modulate a compound's stability and pharmacokinetic profile by modifying its N- and O-substituents, makes the carbamate group a powerful tool for medicinal chemists. nih.govacs.org It is a key component in many approved drugs and is also frequently employed in prodrug strategies, where it can be designed to undergo hydrolysis by esterases to release an active parent drug. acs.orgresearchgate.net

Historical and Current Research Landscape of N-(quinolin-3-yl)carbamate Derivatives

Research into quinoline-carbamate hybrids has explored various structural arrangements to target different diseases. The specific placement of the carbamate linkage on the quinoline ring and the nature of its substituents are critical determinants of biological activity.

For instance, a study on quinoline-O-carbamate derivatives as multifunctional agents for Alzheimer's disease revealed that the position of the carbamate group dramatically influences inhibitory selectivity for the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com Derivatives with the carbamate at the 4-position were selective BuChE inhibitors, while those with the carbamate at the 8-position were selective AChE inhibitors. Compounds with the carbamate at the 5-position acted as dual inhibitors. tandfonline.com This highlights the sensitivity of the structure-activity relationship (SAR) to positional isomerism.

Table 2: Biological Activity of Positional Isomers of Quinoline-Carbamate Derivatives

This interactive table shows the IC₅₀ values (µM) of quinoline-carbamate derivatives against cholinesterase enzymes, demonstrating the impact of carbamate placement. Data sourced from a study on multifunctional agents for Alzheimer's disease. tandfonline.com

| Compound (Carbamate Position) | Derivative | eeAChE IC₅₀ (µM) | eqBuChE IC₅₀ (µM) |

|---|---|---|---|

| Quinolin-4-yl carbamate | 3d | > 40 | 0.87 |

| Quinolin-5-yl carbamate | 3f | 1.3 | 0.81 |

| Quinolin-6-yl carbamate | 3k | 10.3 | > 40 |

| Quinolin-8-yl carbamate | 3m | 6.5 | > 40 |

Furthermore, the quinolin-3-yl moiety itself is a key pharmacophore in advanced drug candidates. Research on mammalian target of rapamycin (B549165) (mTOR) inhibitors identified a potent compound where the quinolin-3-yl group resides within a critical hydrophobic pocket of the enzyme's ATP-binding site. nih.gov The nitrogen atom of the quinoline was predicted to form a crucial hydrogen bond with a tyrosine residue, anchoring the inhibitor. nih.gov This demonstrates the specific value of the quinolin-3-yl substitution pattern in targeted drug design. Other research has utilized N-(4-Chloroquinolin-3-yl)carbamates as reactive intermediates for the one-pot synthesis of more complex heterocyclic systems like imidazo[4,5-c]quinolin-2-ones, showcasing the synthetic utility of this class of compounds. nih.gov

Academic Research Rationale and Focus for this compound

The academic rationale for investigating this compound is built on a foundation of rational drug design principles. The molecule represents a strategic combination of a privileged scaffold (quinoline) with a versatile and stabilising linker (carbamate).

The focus on the quinolin-3-yl position is particularly noteworthy. As established in kinase inhibitor research, this specific isomer can provide critical directional interactions within enzyme active sites. nih.gov The carbamate linkage offers several advantages over a simple amide bond, including enhanced metabolic stability and improved membrane permeability. nih.gov

Therefore, the research focus for this compound would logically be as a core structure for library synthesis in drug discovery campaigns. The phenyl group serves as a readily modifiable handle for exploring structure-activity relationships. By synthesizing analogues with various substitutions on the phenyl ring, researchers can probe for interactions with target proteins and optimize for potency and selectivity. Potential therapeutic areas for such derivatives could include oncology (e.g., as kinase inhibitors), neurodegenerative diseases (e.g., as cholinesterase inhibitors), and infectious diseases, reflecting the broad biological potential of the quinoline scaffold. bohrium.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-quinolin-3-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-16(20-14-7-2-1-3-8-14)18-13-10-12-6-4-5-9-15(12)17-11-13/h1-11H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFIWELAGHWNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for Phenyl N-(quinolin-3-yl)carbamate

The direct formation of the carbamate (B1207046) linkage in this compound can be approached through several established chemical transformations. These methods primarily involve the reaction of a quinoline-based amine with a phenyl-containing carbonyl source or the generation of a reactive isocyanate intermediate.

Routes from Quinolin-3-amine Precursors

Table 1: Hypothetical Reaction Data for Synthesis from Quinolin-3-amine

| Reactant 1 | Reactant 2 | Product | Reagents |

| Quinolin-3-amine | Phenyl chloroformate | This compound | Base (e.g., pyridine (B92270), triethylamine), Solvent (e.g., CH₂Cl₂, THF) |

Application of Isocyanate-Mediated Carbonylation Reactions

An alternative and powerful strategy for the synthesis of carbamates involves the use of isocyanate intermediates. The synthesis of this compound can be envisioned through the generation of quinolin-3-yl isocyanate, followed by its reaction with phenol (B47542). The isocyanate can be prepared from quinolin-3-amine through various methods, including treatment with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) nih.gov. The subsequent addition of phenol to the isocyanate would yield the desired carbamate. This two-step approach offers versatility as different phenols can be used to generate a library of related carbamates. The Curtius rearrangement of a corresponding acyl azide (B81097) is another classical method to generate the isocyanate intermediate derpharmachemica.com.

Advanced Synthetic Approaches for Analogous N-Quinolinylcarbamates

The development of novel synthetic methodologies has provided more sophisticated and efficient routes to N-quinolinylcarbamates. These advanced techniques often employ transition metal catalysis and complex reaction cascades to achieve high levels of selectivity and functional group tolerance.

Palladium-Catalyzed Coupling Reactions for Quinolyl-Carbamate Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-nitrogen bonds. The synthesis of N-aryl carbamates, including quinolinyl derivatives, can be achieved through the palladium-catalyzed coupling of a quinolinyl halide or triflate with a carbamate nucleophile or, alternatively, the coupling of an aryl halide with a quinolinyl amine followed by carbamoylation. For instance, palladium-catalyzed reactions have been utilized to introduce side chains to quinoline (B57606) scaffolds, which can then be further functionalized nih.gov. A general strategy could involve the coupling of 3-bromoquinoline (B21735) with a phenyl carbamate under palladium catalysis.

Oxidative Cyclization and Aza-Grob Fragmentation Sequences in Related Systems

Intricate one-pot reactions involving sequences of cyclization and fragmentation can lead to the formation of complex quinolinyl carbamates. While not directly applied to this compound, the synthesis of (2-(quinolin-2-yl)phenyl)carbamates has been achieved through a gold-catalyzed Friedel-Crafts cyclization, followed by an oxidative umpolung aza-Grob fragmentation and subsequent nucleophilic addition. This demonstrates the potential of cascade reactions in constructing quinoline-containing carbamates from readily available starting materials.

Nucleophilic Addition Reactions to Quinoline-Derived Intermediates

The synthesis of quinolinyl carbamates can also be accomplished through nucleophilic addition reactions. In one reported example, quinoline-O-carbamate derivatives were synthesized by reacting various hydroxyquinolines with N,N-disubstituted carbamoyl (B1232498) chlorides in the presence of a base nih.gov. This highlights a strategy where the carbamate moiety is built upon a pre-existing quinoline scaffold. For the synthesis of N-quinolinylcarbamates, a related approach could involve the activation of the quinoline ring to facilitate nucleophilic attack by a carbamate precursor. For example, the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with various nucleophiles is a known pathway to functionalized quinolines rsc.org.

Regioselective Functionalization and Derivatization

The structure of this compound offers three primary regions for chemical modification: the phenyl ring, the quinoline system, and the carbamate bridge. Regioselective strategies are crucial for selectively introducing functional groups at desired positions, thereby fine-tuning the molecule's properties.

Substituent Introduction on the Phenyl Moiety

The phenyl ring of the carbamate is readily functionalized using several methodologies. The choice of method often depends on whether the substituent is introduced before or after the formation of the carbamate ester.

One primary strategy involves the Directed ortho-Metalation (DoM) reaction. The O-carbamate group, specifically an N,N-disubstituted carbamate like OCONEt2, is a powerful directing metalation group (DMG). acs.org This group can direct lithiation to the ortho-positions (C2 and C6) of the phenyl ring. The resulting organolithium intermediate can then be trapped by a variety of electrophiles, allowing for the regioselective introduction of diverse functional groups such as halogens, alkyl, or sulfur groups. acs.org

An alternative approach is to use pre-functionalized phenols during the initial synthesis. Carbamates are often synthesized by reacting a phenol with an isocyanate. google.com By starting with phenols that already bear the desired substituents, a range of derivatized phenyl N-(quinolin-3-yl)carbamates can be prepared. For instance, analogs with chloro, bromo, or trifluoromethyl groups on the phenyl ring have been synthesized by reacting the corresponding substituted phenols with an appropriate isocyanate or carbamoyl chloride. google.com

Table 1: Methods for Functionalizing the Phenyl Moiety

| Method | Reagents/Conditions | Position of Substitution | Introduced Group | Citation |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | 1. s-BuLi or n-BuLi2. Electrophile (e.g., I₂, RX) | Ortho (C2/C6) | Halogens, Alkyl, etc. | acs.org |

| Synthesis from Substituted Phenols | Substituted Phenol + Quinolin-3-yl isocyanate | Varies (e.g., C2, C3, C4) | Chloro, Bromo, etc. | google.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (on a halo-substituted precursor) | Varies | Aryl groups | researchgate.net |

The electronic properties of these substituents can influence the characteristics of the entire molecule. Both electron-donating and electron-withdrawing groups on the phenyl ring can alter the rotational barrier and conformation of the carbamate C–N bond. nd.eduresearchgate.net

Chemical Modifications of the Quinoline Heterocycle

The quinoline ring system is a versatile platform for derivatization through various chemical reactions, including electrophilic substitution and modern cross-coupling techniques.

Direct C-H Functionalization is a powerful tool for modifying the quinoline core. While the carbamate group is electron-withdrawing and deactivates the ring towards electrophilic substitution, specific methods can achieve high regioselectivity. For example, metal-free protocols using trihaloisocyanuric acid have been developed for the remote C5-halogenation of 8-substituted quinolines. rsc.org Similar strategies could potentially be adapted for the this compound scaffold. The Vilsmeier-Haack reaction , using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a classic method to introduce a formyl (aldehyde) group, often at the C2 or C4 position of the quinoline ring, which can then be used for further transformations.

Another significant modification is the reduction of the quinoline ring . The aromatic quinoline system can be reduced to a 1,2,3,4-tetrahydroquinoline (B108954) derivative using reagents such as a Nickel-Aluminum alloy in the presence of potassium hydroxide. google.com This transformation changes the geometry and electronic properties of the heterocyclic portion of the molecule.

Furthermore, the quinoline nitrogen itself is a site for modification. It can be quaternized via reactions like the Menshutkin reaction to form quaternary salts. nih.gov The nitrogen can also be oxidized to an N-oxide, which alters the electronic distribution and can direct further functionalization. nih.gov Modern cross-coupling reactions, such as Buchwald-Hartwig amination on a bromo-substituted quinoline, provide routes to N- and C-linked derivatives. mdpi.com

Table 2: Methods for Modifying the Quinoline Heterocycle

| Modification Type | Reagents/Conditions | Resulting Structure | Citation |

|---|---|---|---|

| C-H Halogenation | Trihaloisocyanuric acid (TCCA, TBCA) | C5-Halogenated quinoline | rsc.org |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | Quinoline-carbaldehyde | |

| Ring Reduction | Ni-Al alloy, KOH/ethanol | 1,2,3,4-Tetrahydroquinoline | google.com |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Quinoline-N-oxide | nih.gov |

| Buchwald-Hartwig Amination | Primary amine, Pd catalyst (on 3-bromoquinoline) | 3-Aminoquinoline derivatives | mdpi.com |

Strategies for Modulating the Carbamate Linkage in Analog Synthesis

Altering the carbamate linkage itself is a key strategy for producing structurally distinct analogs. This can involve replacing the oxygen or nitrogen atoms or modifying the adjacent carbonyl group.

A common approach to creating analogs is through the synthesis of thiocarbamates , where one or both oxygen atoms of the carbamate are replaced by sulfur. wikipedia.org

O-thiocarbamates (ROC(=S)NR₂) feature a thiocarbonyl group.

S-thiocarbamates (RSC(=O)NR₂) have the ester oxygen replaced by sulfur.

Dithiocarbamates (RSC(=S)NR₂) have both oxygens replaced by sulfur.

These analogs can be synthesized from corresponding thiophenols or by using sulfur-containing reagents during the coupling step. wikipedia.org

Another strategy involves reacting a carbamate precursor with hydrazine (B178648) instead of an amine to form a carbazate (B1233558) . semanticscholar.org This introduces an additional nitrogen atom into the linker, creating a -O-C(=O)-NH-NH- structure. The terminal nitrogen of the carbazate can then be further functionalized, for example, through reductive alkylation. semanticscholar.org

The carbamate nitrogen can also be a point of modification. While the nitrogen in this compound is already substituted with the quinoline ring, in related systems, N-alkylation is a possible transformation. semanticscholar.org The stability of the carbamate bond is influenced by the electronic nature of its substituents; electron-donating groups tend to increase the rotational barrier of the C-N bond, while electron-withdrawing groups decrease it. nd.eduresearchgate.net This principle guides the design of analogs with specific conformational properties.

Table 3: Strategies for Carbamate Linkage Modification

| Analog Type | Modification | Synthetic Precursors/Reagents | Citation |

|---|---|---|---|

| Thiocarbamates | Oxygen replaced by Sulfur | Thiophenols, Lawesson's reagent | wikipedia.org |

| Dithiocarbamates | Both Oxygens replaced by Sulfur | Carbon disulfide, thiophenol, 3-aminoquinoline | wikipedia.org |

| Carbazates | Nitrogen atom inserted | Hydrazine | semanticscholar.org |

| N-Alkylation | Alkyl group added to carbamate N | Alkyl halide (on primary/secondary carbamate) | semanticscholar.org |

| Compound Name |

|---|

| This compound |

| 1,2,3,4-tetrahydroquinoline |

| Quinoline-N-oxide |

| 3-bromoquinoline |

| 2-chloro-quinoline-3-carbaldehyde |

| O-thiocarbamate |

| S-thiocarbamate |

| Dithiocarbamate |

Structure Activity Relationship Sar and Lead Optimization Studies

Elucidation of the Core Carbamate-Quinoline Pharmacophore

The foundational core of phenyl N-(quinolin-3-yl)carbamate, comprising a quinoline (B57606) ring linked to a phenyl group via a carbamate (B1207046) bridge, is a critical determinant of its biological activity. The carbamate moiety, a hybrid of amide and ester functionalities, offers a unique combination of chemical stability and the capacity for crucial hydrogen bonding interactions. acs.orgnih.gov Its structural rigidity, stemming from the delocalization of non-bonded electrons on the nitrogen, imposes conformational constraints that can be vital for molecular recognition by biological targets. acs.orgnih.gov

The quinoline component is a well-established "privileged structure" in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities. mdpi.com The nitrogen atom within the quinoline ring is a key hydrogen bond acceptor, and its interaction with target proteins can be a significant contributor to binding affinity. sigmaaldrich.com Studies on related quinoline-based inhibitors have demonstrated that the removal of this nitrogen atom can lead to a drastic reduction in potency, underscoring its importance in the pharmacophore.

The linkage of the carbamate group at the 3-position of the quinoline ring is also a crucial feature. Research on various quinoline derivatives has shown that the substitution pattern on the quinoline nucleus profoundly influences their biological effects.

Positional and Substituent Effects on the Phenyl Ring on Biological Performance

The phenyl ring in this compound provides a versatile platform for introducing substituents to modulate the compound's physicochemical properties and biological activity. The nature and position of these substituents can significantly impact potency, selectivity, and pharmacokinetic profiles.

In related N-phenyl-quinolone-carboxamide series, the introduction of substituents on the phenyl ring has been shown to be a key strategy for enhancing anticancer activity. For instance, the presence of a para-fluoro (p-F) moiety on the phenyl carboxamide side chain was found to induce inhibitory activity against Caco-2 cells, suggesting that hydrophobic and/or hydrogen-bonding interactions play a role in the ligand-target complex formation. mdpi.com Further studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives revealed that various substitutions on the phenyl ring led to distinct antiproliferative activities against different cancer cell lines. mdpi.com

The electronic properties of the substituents on the phenyl ring are also critical. In a series of quinoline-carboxamide derivatives, substitutions with electron-withdrawing groups like -OCF3 and -CF3, as well as electron-donating groups like -CH3 on the phenyl ring, improved the inhibitory potency against the P2X7 receptor. nih.gov Specifically, highly electronegative substituents such as fluoro, chloro, and iodo were found to enhance binding affinity. nih.gov These findings highlight the potential for fine-tuning the biological activity of this compound through systematic modification of the phenyl ring.

Table 1: Effect of Phenyl Ring Substitution on the Biological Activity of Related Quinoline Derivatives

| Compound Series | Phenyl Ring Substituent | Observed Effect on Biological Activity | Reference |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | p-Fluoro | Induced inhibitory activity against Caco-2 cells | mdpi.com |

| Quinoline-6-carboxamide benzenesulfonates | 4-Iodo, 4-Fluoro, 4-Chloro | Enhanced P2X7R antagonistic activity | nih.gov |

| Oxadiazole derivatives with phenyl ring | -OCF3, -CF3, -CH3 | Improved P2X7R inhibitory potency | nih.gov |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Various | Distinct antiproliferative activities | mdpi.com |

This table presents data from related compound series to infer potential effects on this compound.

Structure-Activity Relationships of Modifications on the Quinoline Nucleus

Modifications to the quinoline nucleus of the this compound scaffold offer another avenue for optimizing biological activity. The position of the carbamate linkage and the presence of other substituents on the quinoline ring can dramatically alter the compound's interaction with its biological target.

Studies on quinoline-O-carbamate derivatives have demonstrated that the position of the carbamate fragment on the quinoline ring significantly influences their inhibitory potency and selectivity against cholinesterases. For example, carbamate fragments at the 4-position of the quinoline ring resulted in compounds with selective butyrylcholinesterase (BuChE) inhibitory potency. In contrast, when the carbamate was moved to the 5-position, the resulting compounds were potent dual inhibitors of both acetylcholinesterase (AChE) and BuChE. Carbamates at the 8-position yielded potent and selective AChE inhibitors. nih.gov

Furthermore, substitutions at other positions of the quinoline ring can also have a profound impact. In a series of quinoline-3-carboxamide (B1254982) derivatives developed as cholesteryl ester transfer protein (CETP) inhibitors, it was found that substitution at the 6- and 7-positions of the quinoline scaffold was a determining factor in their activity. mdpi.com Specifically, compounds with bulky 6-benzyloxy-7-methoxy groups showed better activity than those with a 6-phenyl group, suggesting that these larger, more flexible groups can pack more effectively into the hydrophobic cavity of the target protein. mdpi.com

Table 2: Influence of Quinoline Modification on Biological Activity in Related Carbamate and Carboxamide Series

| Compound Series | Quinoline Modification | Observed Effect on Biological Activity | Reference |

| Quinoline-O-carbamates | Carbamate at 4-position | Selective BuChE inhibition | nih.gov |

| Quinoline-O-carbamates | Carbamate at 5-position | Dual AChE/BuChE inhibition | nih.gov |

| Quinoline-O-carbamates | Carbamate at 8-position | Selective AChE inhibition | nih.gov |

| Quinoline-3-carboxamides | 6-Benzyloxy-7-methoxy substitution | Enhanced CETP inhibitory activity | mdpi.com |

This table presents data from related compound series to infer potential effects on this compound.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of this compound is a critical factor in its ability to recognize and bind to specific biological targets. The inherent rigidity of the carbamate bond, coupled with the rotational freedom of the phenyl and quinoline rings, allows the molecule to adopt specific spatial arrangements that are crucial for effective interaction. acs.orgnih.gov

Molecular modeling and conformational analysis of related quinoline derivatives have provided insights into the preferred conformations for biological activity. For instance, in studies of 1-phenyl-1,2,3,4-tetrahydroisoquinolines, a related heterocyclic system, it was found that the heterocyclic ring prefers a half-chair conformation with the phenyl rings in a pseudo-equatorial orientation. nih.gov The torsion angle between the rings was also found to be critical for activity. nih.gov

The ability of a molecule to adopt a conformation that is complementary to the binding site of its target is fundamental to molecular recognition. The process of induced fit, where both the ligand and the target undergo conformational changes upon binding, is a well-established mechanism. The flexibility and conformational preferences of this compound and its analogs are therefore key determinants of their binding affinity and specificity. Molecular docking studies on related quinoline-carboxamide derivatives have been used to predict ligand-receptor interactions and to understand the binding modes of these compounds. mdpi.comnih.gov These computational approaches are invaluable for visualizing how the molecule fits into the active site and for identifying key interactions that contribute to its biological effect.

Rational Design Principles for Enhancing Target Selectivity and Inhibitory Potency

The development of potent and selective inhibitors based on the this compound scaffold relies on a set of rational design principles derived from accumulated SAR data and molecular modeling studies.

One key principle is the strategic use of substituents to exploit specific interactions within the target's binding site. For example, the introduction of hydrogen bond acceptors or donors at specific positions on either the phenyl or quinoline ring can lead to enhanced binding affinity and selectivity. nih.gove3s-conferences.org The size and lipophilicity of these substituents are also critical factors that need to be optimized to ensure a good fit within the binding pocket and favorable pharmacokinetic properties. mdpi.commdpi.com

Another important design strategy is the use of pharmacophore modeling and scaffold hopping. By identifying the essential structural features required for activity (the pharmacophore), new analogs can be designed with improved properties. Scaffold hopping, where the core quinoline structure might be replaced by a related heterocycle, can also lead to the discovery of novel inhibitors with different selectivity profiles. mdpi.com

Furthermore, computational methods such as molecular docking and dynamic simulations play a crucial role in the rational design process. mdpi.comnih.gov These tools allow for the in-silico screening of virtual compound libraries and provide a deeper understanding of the molecular interactions that govern binding. This knowledge can then be used to guide the synthesis of new analogs with predicted improvements in potency and selectivity. By combining these rational design principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop optimized therapeutic agents. acs.org

Molecular Mechanisms of Action and Target Engagement Studies

Investigation of Enzyme Inhibition Profiles

The interaction of phenyl N-(quinolin-3-yl)carbamate and its structural analogs with various enzyme systems has been explored to determine their inhibitory potential.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase) by Carbamates

The carbamate (B1207046) moiety is a well-known pharmacophore in the design of cholinesterase inhibitors. Research into quinoline-O-carbamate derivatives has provided insights into how the positioning of the carbamate group on the quinoline (B57606) ring influences inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study on a series of quinoline-O-carbamate derivatives revealed that the placement of the carbamate functional group is a critical determinant of both potency and selectivity. nih.gov For instance, derivatives with the carbamate at the 4-position of the quinoline ring were selective inhibitors of equine butyrylcholinesterase (eqBuChE). nih.gov In contrast, moving the carbamate to the 5-position resulted in potent dual inhibitors of both AChE and BChE. nih.gov Carbamates at the 6- and 8-positions of the quinoline ring demonstrated moderate to good selective inhibitory activity against electric eel acetylcholinesterase (eeAChE). nih.gov

Specifically, compound 3f , a quinoline-O-carbamate derivative, emerged as a reversible dual inhibitor of both eeAChE and eqBuChE with IC₅₀ values of 1.3 µM and 0.81 µM, respectively. nih.govtandfonline.com Enzyme kinetic studies indicated that compound 3f acts as a mixed-type inhibitor of AChE, suggesting it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

| Compound | Carbamate Position | eeAChE IC₅₀ (µM) | eqBuChE IC₅₀ (µM) | Selectivity Index (SI) |

| 3a | 4 | > 25 | 2.83 | > 8.83 |

| 3b | 4 | > 25 | 1.06 | > 23.58 |

| 3d | 4 | > 25 | 0.87 | > 28.74 |

| 3e | 5 | 2.5 | 1.5 | 1.67 |

| 3f | 5 | 1.3 | 0.81 | 1.60 |

| 3k | 6 | 10.3 | > 25 | < 0.41 |

| 3m | 8 | 6.5 | 21.3 | 0.31 |

Data sourced from a study on quinoline-O-carbamate derivatives. nih.gov eeAChE is from electric eel and eqBuChE is from equine serum.

While these findings are for O-carbamates, they underscore the potential of the quinoline carbamate scaffold as a source of cholinesterase inhibitors. Direct inhibitory studies on this compound are not extensively documented in publicly available literature.

Mammalian Target of Rapamycin (B549165) (mTOR) Kinase Modulation

The mammalian target of rapamycin (mTOR) is a crucial regulator of cell growth and proliferation, making it a significant target in cancer therapy. nih.gov The quinoline scaffold has been a starting point for the development of potent mTOR inhibitors.

In the process of developing highly selective mTOR inhibitors, such as Torin1, various analogs were synthesized and evaluated. nih.gov During this optimization, a quinoline-based carbamate analog was created. However, this carbamate derivative, along with urea (B33335) and pyrimidinedione analogs, demonstrated a more than 500-fold decrease in activity against the mTORC1 complex when compared to the lead compound featuring a rigid 6-membered lactam. nih.govmdpi.com This suggests that while the quinoline core is important for mTOR interaction, the specific nature of the linker group is critical, and a carbamate at this position is detrimental to inhibitory activity.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms

Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of endocannabinoid signaling lipids like anandamide. nih.gov Inhibition of FAAH is a therapeutic strategy for pain and inflammation. nih.gov

While direct studies on this compound are limited, the structurally related compound, N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750) , has been identified as a potent, irreversible inhibitor of FAAH. nih.govpnas.org PF-750 acts by covalently modifying the enzyme's active site serine nucleophile through carbamylation. nih.govpnas.org This covalent modification is a result of FAAH's ability to hydrolyze the C(O)-N bond within the inhibitor. nih.gov The high selectivity of PF-750 for FAAH over other serine hydrolases is attributed to this unique enzymatic capability. nih.gov

The structure of PF-750 incorporates both a quinolin-3-yl moiety and a phenyl-carbamate-like functional group, suggesting that the simpler this compound could potentially interact with the FAAH active site, although likely with different potency and kinetic properties.

Carbonic Anhydrase Inhibition by Dihydroquinolinone Conjugates

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. nih.gov Heterocyclic compounds, including those with a quinoline core, have been investigated as potential CA inhibitors. nih.gov

Research on novel mono- and dipeptide-dihydroquinolinone conjugates has explored their ability to inhibit human carbonic anhydrase (hCA) isoforms. nih.gov While these compounds are not direct analogs of this compound, they demonstrate that the broader class of quinoline-containing molecules is being actively investigated for CA inhibition. nih.govnih.gov Studies on quinoline-sulfamoyl carbamates have also been conducted, showing inhibitory activity against various hCA isoforms. researchgate.net However, there is no specific data available on the direct inhibition of carbonic anhydrase by this compound.

Exploration of Other Relevant Enzyme Systems

The quinoline scaffold is versatile and has been incorporated into inhibitors of various other enzymes. For instance, certain quinoline-based compounds have been shown to inhibit DNA methyltransferases. biorxiv.org In one such study, a benzyl (B1604629) carbamate analog was synthesized but did not show inhibitory activity. biorxiv.org This highlights that while the quinoline framework is a promising starting point, the specific substitutions are crucial for activity against different enzyme targets.

Receptor Binding and Agonist/Antagonist Modalities

The potential for this compound to interact with various receptors has been indirectly explored through studies on analogous structures.

Novel quinuclidinyl N-phenylcarbamate analogs have been synthesized and their binding affinities at the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5) were determined. nih.gov One lead analog, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate , demonstrated high affinity for all five mAChR subtypes and acted as an agonist. nih.gov The study indicated that substituents on the phenyl ring significantly impact binding affinity. nih.gov Although this series of compounds lacks the quinoline moiety, it demonstrates that the N-phenylcarbamate structure can effectively participate in receptor binding. The potential agonist or antagonist modalities of this compound at these or other receptors remain to be directly investigated.

Muscarinic Acetylcholine Receptor (mAChR) Interactions

The carbamate and quinoline moieties are pivotal pharmacophores that contribute to the biological activity of this compound. Research into structurally related quinuclidinyl N-phenylcarbamate analogs has shed light on the potential interactions with muscarinic acetylcholine receptors (mAChRs). nih.govnih.gov These receptors, comprising five subtypes (M1-M5), are crucial for regulating a variety of physiological functions.

Studies on analogs have demonstrated high-affinity binding to all five human mAChR subtypes. For instance, the analog (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate exhibited high affinity with Ki values of 2.0, 13, 2.6, 2.2, and 1.8 nM for M1, M2, M3, M4, and M5 receptors, respectively. nih.govnih.gov This suggests that the N-phenylcarbamate scaffold is a potent binder of mAChRs. Furthermore, functional assays have indicated that these analogs can act as agonists at mAChRs. nih.govnih.gov While these findings are on analogous compounds, they strongly suggest that this compound likely engages with mAChRs in a similar manner, although its specific affinity and selectivity profile would require direct experimental validation.

Intermolecular Interactions at the Binding Site

The binding of carbamate-quinoline scaffolds to their target receptors is a multifaceted process governed by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The unique structural characteristics of the carbamate group, including its capacity for hydrogen bonding and conformational rigidity, play a significant role in these interactions. nih.gov

Characterization of Hydrogen Bonding Networks

The carbamate moiety itself is a key player in forming hydrogen bonds. The carbonyl group and the NH group of the carbamate can act as hydrogen bond acceptors and donors, respectively. nih.gov In the context of receptor binding, the quinoline nitrogen atom can also form a crucial hydrogen bond with residues in the binding pocket, such as with the kinase 'hinge-region' in some enzyme targets. nih.gov While the precise hydrogen bonding network for this compound at the mAChR binding site has not been explicitly detailed, studies on related quinoline-derived inhibitors targeting other proteins like mTOR and PI3K have highlighted the importance of such interactions. For example, the loss of a hydrogen bond between the quinoline nitrogen and Tyr2225 in mTOR resulted in a significant decrease in potency for a related compound. nih.gov It is plausible that similar hydrogen bonding interactions with appropriate amino acid residues in the mAChR binding site are critical for the affinity of this compound.

Analysis of Hydrophobic and Van der Waals Interactions

The phenyl and quinoline rings of the compound provide substantial surfaces for hydrophobic and van der Waals interactions within the receptor's binding pocket. The binding pocket of mAChRs is known to have hydrophobic regions. mdpi.com Docking studies of other quinoline-containing ligands have shown that the quinoline moiety can reside within a hydrophobic pocket. nih.gov For instance, in a model of an mTOR inhibitor, the quinoline part was predicted to be surrounded by residues such as Glu2190, Leu2192, Asp2195, Tyr2225, Asp2357, Phe2358, Gly2359, and Asp2360. nih.gov Similarly, the phenyl group can engage in favorable van der Waals interactions with nonpolar residues. nih.gov These non-polar interactions are considered crucial for compensating for the absence of ionic interactions in some ligands that bind to muscarinic receptors. mdpi.com

Identification of Key Amino Acid Residues in Ligand-Target Complexes

Based on studies of analogous compounds and related quinoline-based inhibitors, several key amino acid residues can be inferred to be important for the binding of this compound to mAChRs. In other receptor systems, residues such as Valine and Tyrosine have been identified as forming critical hydrogen bonds with the quinoline nitrogen. nih.gov For example, in an mTOR homology model, a hydrogen bond was predicted between the quinoline nitrogen and Val2240. nih.gov In the context of mAChRs, while a conserved aspartate residue in transmembrane 3 is known to form ionic interactions with positively charged ligands, non-polar interactions with hydrophobic cavity residues are also significant. mdpi.com The specific residues involved in the binding of this compound would likely include a combination of those capable of hydrogen bonding with the carbamate and quinoline nitrogens, as well as hydrophobic residues that can interact with the aromatic rings.

Biochemical Pathways and Cellular Processes Affected by Carbamate-Quinoline Scaffolds

The engagement of carbamate-quinoline scaffolds with targets like mAChRs can modulate a variety of downstream biochemical pathways and cellular processes. For instance, quinoline-O-carbamate derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. nih.gov This inhibition leads to increased levels of acetylcholine, which can have neuroprotective effects. nih.gov

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is crucial for understanding the binding mechanism and affinity of potential drug candidates. While specific docking studies on phenyl N-(quinolin-3-yl)carbamate are not widely published, research on analogous quinoline-based structures provides significant insights into its likely interaction patterns.

For instance, studies on quinoline-3-carboxamide (B1254982) derivatives, which share the quinoline-3-yl core, have identified them as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family. mdpi.com In these studies, the quinoline (B57606) nitrogen atom consistently acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. mdpi.comresearchgate.net Similarly, quinoline-O-carbamate derivatives have been docked against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), enzymes implicated in Alzheimer's disease. nih.gov In one such study, the carbonyl group of the carbamate (B1207046) moiety of compound 3f (see compound table) formed a hydrogen bond with a key amino acid residue in the hAChE active site. nih.gov

Molecular docking of various quinoline derivatives against targets like HIV reverse transcriptase has also been performed, with some compounds showing higher docking scores than standard drugs, indicating strong binding affinity. nih.gov These studies collectively suggest that the quinoline ring and the carbamate linker in this compound are critical pharmacophoric features that likely mediate interactions with protein targets through hydrogen bonding and hydrophobic interactions.

Table 1: Example Molecular Docking Results for Quinoline Derivatives

| Compound/Analog | Target Protein | Key Interactions/Findings | Reference |

|---|---|---|---|

| Quinoline-3-carboxamides | ATM Kinase | Quinoline nitrogen binds to the hinge region, acting as an ATP-competitive inhibitor. | mdpi.com |

| Quinoline-O-carbamate 3f | hAChE (4ey4) | Carbonyl group forms hydrogen bonds with active site residues (Tyr124). | nih.gov |

| Quinoline-pyrimidine derivative 4 | HIV Reverse Transcriptase (4I2P) | Showed the highest docking score (-10.67) among synthesized compounds, indicating high affinity. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics simulations offer a deeper understanding of the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and conformational changes that may occur upon binding.

MD simulations performed on quinoline-3-carboxamide derivatives complexed with DDR kinases (ATM, ATR, DNA-PKcs) have been used to validate docking results. mdpi.com These simulations, often run for periods up to 100 nanoseconds, assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand over time. mdpi.comnih.gov Stable RMSD values suggest that the ligand remains securely bound in the active site without significant conformational changes, reinforcing the predicted binding mode. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing fundamental information about its structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For quinoline derivatives, DFT calculations are frequently used to determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. arabjchem.orgrsc.org The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity and charge transfer potential. arabjchem.org

Studies on organic carbamates have used DFT to analyze the amide resonance that stabilizes the carbamate moiety. acs.org The MEP surface helps to identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. arabjchem.org For quinoline derivatives, DFT studies have been applied to understand their reactivity, stability, and even their potential as corrosion inhibitors or nonlinear optical materials. arabjchem.orgtandfonline.com These calculations provide a foundational understanding of the intrinsic chemical properties of this compound, which underpins its interactions with biological systems.

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density of a molecule to define chemical bonds and interatomic interactions. arabjchem.org By identifying bond critical points (BCPs) between atoms, QTAIM can characterize the nature of these interactions, distinguishing between covalent bonds and weaker non-covalent interactions like hydrogen bonds. arabjchem.orgtandfonline.com

For quinoline derivatives, QTAIM has been applied to study intramolecular hydrogen bonds and their influence on molecular structure and aromaticity. aip.org The analysis of electron density at these critical points provides quantitative data on the strength of these interactions. arabjchem.org In a study of 7-amino-quinoline, QTAIM analysis was used to investigate the electron density at the bond critical points to understand its geometry and interactions. tandfonline.com This level of detailed electronic analysis can be instrumental in understanding the subtle forces that govern the specific binding orientation of this compound within a protein's active site.

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models are then used as 3D queries to screen large databases of compounds (virtual screening) to find new molecules with the potential for similar activity.

For quinoline-based compounds, pharmacophore models have been successfully developed for various targets. A study on quinoline derivatives as antioxidants generated a pharmacophore model with one aromatic ring and three hydrogen-bond acceptors as key features. nih.govresearchgate.net This model was then used to search the NCI and Maybridge databases, leading to the identification of new active compounds. nih.gov Another study developed a five-point pharmacophore model for quinoline derivatives as selective phosphodiesterase 4B (PDE4B) inhibitors, which was subsequently used for virtual screening to identify novel potent inhibitors. researchgate.net This approach is highly valuable for drug discovery, as it narrows down vast chemical libraries to a manageable number of promising candidates for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

Numerous QSAR studies have been conducted on quinoline derivatives for various biological activities, including antitubercular, anticancer, and enzyme inhibition. dovepress.comnih.govnih.gov For a set of quinoline Schiff bases acting as enoyl acyl carrier protein reductase inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. dovepress.com These models revealed that steric and electrostatic fields were crucial for activity. dovepress.com The statistical significance of these models is evaluated by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A robust CoMSIA model for quinoline hydrazones showed a q² of 0.631 and an r² of 0.755. dovepress.com Such models provide valuable insights into the structural requirements for enhancing the biological activity of this class of compounds.

Table 2: Example 3D-QSAR Model Statistics for Quinoline Derivatives

| QSAR Model | Target/Activity | q² | r² | Key Finding | Reference |

|---|---|---|---|---|---|

| CoMSIA | Anti-TB (ENR inhibition) | 0.631 | 0.755 | Steric and electrostatic fields are important for activity. | dovepress.com |

| CoMFA | Anti-TB (M. tuberculosis) | - | 0.83 | van der Waals volume and electronegativity are pivotal for activity. | nih.gov |

Broader Medicinal Chemistry Applications and Future Research Directions

Phenyl N-(quinolin-3-yl)carbamate as a Prospective Lead Compound for Drug Discovery

This compound holds significant promise as a lead compound in drug discovery due to the established biological activities of its constituent moieties. The quinoline (B57606) core is a well-known pharmacophore present in numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govfrontiersin.org The carbamate (B1207046) group is also a key structural motif in many approved drugs and prodrugs, valued for its chemical stability and ability to modulate biological properties. nih.govacs.org

The combination of these two fragments in this compound offers several advantages for lead discovery:

Inherent Biological Activity: The quinoline scaffold itself has been the basis for drugs with a broad range of therapeutic applications. nih.govfrontiersin.org

Structural Versatility: The carbamate linker provides a point for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Favorable Physicochemical Properties: Carbamates can improve properties such as membrane permeability and metabolic stability, which are crucial for drug development. nih.govnih.gov

Strategic Scaffold Hopping and Bioisosteric Replacements

To optimize the therapeutic potential of this compound, medicinal chemists can employ strategies like scaffold hopping and bioisosteric replacement. These techniques aim to improve potency, selectivity, and pharmacokinetic properties while potentially discovering novel intellectual property. nih.govnih.gov

Scaffold hopping involves replacing the central quinoline core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. nih.govresearchgate.net This can lead to the discovery of new chemotypes with improved properties or different biological activities. For instance, replacing the quinoline with a quinazoline (B50416) scaffold has been explored for developing S. aureus NorA efflux pump inhibitors. d-nb.info

Bioisosteric replacement focuses on substituting specific functional groups with others that have similar physical or chemical properties. nih.govrsc.org In the context of this compound, this could involve:

Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different binding interactions.

Modifying the carbamate linker to alter its stability or hydrogen bonding capacity.

These strategies, often guided by computational modeling, allow for a rational exploration of chemical space around the initial lead compound. researchgate.net

Role of Carbamate Derivatives in Prodrug Design and Delivery

The carbamate group is a versatile tool in prodrug design, a strategy used to overcome undesirable drug properties such as poor solubility, instability, or lack of targeting. nih.govewadirect.commdpi.com Carbamates can be designed to be stable until they reach the target site, where they are cleaved by specific enzymes to release the active drug. nih.gov

Key features of carbamate-based prodrugs include:

Improved Bioavailability: By masking polar functional groups, carbamates can enhance a drug's ability to cross cell membranes, leading to better absorption. nih.govmdpi.com

Targeted Delivery: Carbamate prodrugs can be designed to be activated by enzymes that are overexpressed in specific tissues or cells, thereby concentrating the drug at the site of action and reducing systemic side effects. ewadirect.com

Controlled Release: The rate of hydrolysis of the carbamate can be tuned to control the duration of drug action. nih.govacs.org

For this compound, the carbamate linkage could be engineered to release a specific active quinoline-containing molecule in a controlled manner.

Advanced Methodologies for High-Throughput Screening and Compound Profiling

The discovery and optimization of quinoline-carbamate derivatives can be significantly accelerated by modern high-throughput screening (HTS) and compound profiling techniques. These methods allow for the rapid testing of large libraries of compounds to identify those with the desired biological activity. acs.org

| Methodology | Description | Application to Quinoline-Carbamates |

| High-Throughput Screening (HTS) | Automated screening of large compound libraries against a specific biological target. | A library of this compound analogs could be rapidly screened to identify potent inhibitors of a particular enzyme or receptor. |

| High-Content Screening (HCS) | A cell-based imaging approach that provides information on multiple cellular parameters simultaneously. | Can be used to assess the effects of quinoline-carbamate compounds on cell health, morphology, and specific signaling pathways. |

| In Silico Screening (Virtual Screening) | Computational methods to predict the binding affinity of compounds to a target protein. researchgate.net | Can be used to prioritize which this compound derivatives to synthesize and test, saving time and resources. researchgate.net |

| ADMET Profiling | In vitro and in silico assays to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Early assessment of the drug-like properties of quinoline-carbamate leads can help to identify potential liabilities before significant resources are invested. nih.gov |

These advanced methodologies enable a more efficient and data-driven approach to drug discovery, facilitating the identification and development of promising quinoline-carbamate candidates.

Emerging Therapeutic Areas for Quinoline-Carbamate Hybrid Structures

The unique structural features of quinoline-carbamate hybrids make them promising candidates for a variety of therapeutic areas. researchgate.netnih.gov Recent research has highlighted their potential in several emerging fields:

Neurodegenerative Diseases: Quinoline-O-carbamate derivatives have been designed as multi-target-directed ligands for Alzheimer's disease. nih.govtandfonline.com These compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), reduce inflammation, and protect neurons from damage. nih.govtandfonline.com

Anticancer Agents: The quinoline scaffold is found in many compounds with anticancer activity. frontiersin.org Hybrid molecules incorporating a carbamate moiety could lead to new agents with improved efficacy or novel mechanisms of action.

Antimicrobial Agents: Quinoline derivatives have a long history of use as antimalarial and antibacterial agents. nih.gov The carbamate linkage can be used to create novel quinoline-based antimicrobials that may overcome existing resistance mechanisms. researchgate.net

Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties. frontiersin.org The development of quinoline-carbamate hybrids could yield new anti-inflammatory drugs with improved safety profiles.

Innovative Synthetic Methodologies for Novel Quinoline-Carbamate Libraries

The generation of diverse libraries of quinoline-carbamate derivatives is essential for thorough structure-activity relationship studies. Recent advances in synthetic organic chemistry offer innovative and efficient ways to construct these molecules. mdpi.comtandfonline.com

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions. tandfonline.comresearchgate.net Modern approaches focus on milder and more efficient catalytic systems. mdpi.comrsc.org

| Synthetic Approach | Description | Relevance to Quinoline-Carbamate Libraries |

| Transition-Metal Catalysis | Utilizes catalysts based on metals like palladium, copper, and rhodium to facilitate C-H activation and annulation reactions. mdpi.com | Enables the synthesis of highly substituted and complex quinoline cores under milder conditions. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates and improve yields. tandfonline.com | Allows for the rapid generation of a library of quinoline precursors. |

| Multi-component Reactions | Combines three or more starting materials in a single step to create complex molecules. tandfonline.com | Offers a highly efficient route to diverse quinoline scaffolds. |

| Flow Chemistry | Reactions are carried out in a continuous stream, allowing for precise control over reaction parameters and easy scale-up. | Can be used for the safe and efficient production of key intermediates for quinoline-carbamate synthesis. |

These innovative synthetic methodologies, coupled with combinatorial chemistry approaches, can greatly expand the accessible chemical space of quinoline-carbamate derivatives, increasing the probability of discovering novel therapeutic agents. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.